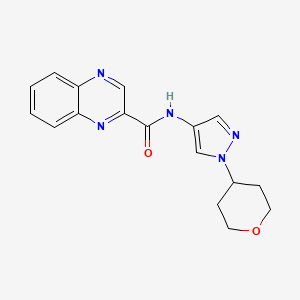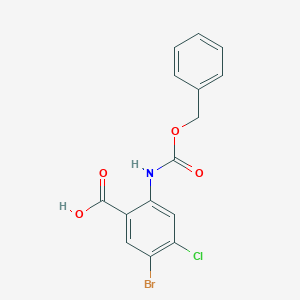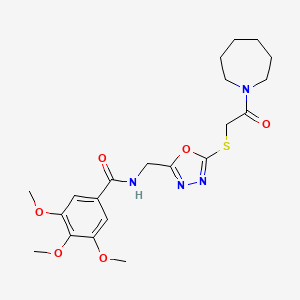
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide, also known as CDB3 or CDB-3, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. CDB3 belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been shown to exhibit promising results in various scientific research applications.
Mecanismo De Acción
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD+ biosynthesis pathway. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor of NAD+. Inhibition of NAMPT by N3-(3,4-dichlorobenzyl)-2-chloronicotinamide leads to a decrease in NAD+ levels, which in turn affects cellular metabolism and energy production.
Biochemical and Physiological Effects
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is its specificity towards NAMPT, which makes it a valuable tool for studying the NAD+ biosynthesis pathway. However, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for research on N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. One area of research is the development of more potent and stable NAMPT inhibitors based on the structure of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. Another area of research is the investigation of the therapeutic potential of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide in various diseases such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the role of NAD+ in aging and longevity is an area of research that could benefit from the use of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide as a tool for studying the NAD+ biosynthesis pathway.
Conclusion
In conclusion, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is a promising chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its specificity towards NAMPT makes it a valuable tool for studying the NAD+ biosynthesis pathway, and its potential therapeutic applications in various diseases make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide involves the reaction of 3,4-dichlorobenzylamine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N3-(3,4-dichlorobenzyl)-2-chloronicotinamide.
Aplicaciones Científicas De Investigación
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as an NAD+ biosynthesis inhibitor. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. Inhibition of NAD+ biosynthesis has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-10-4-3-8(6-11(10)15)7-18-13(19)9-2-1-5-17-12(9)16/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMBMBKVBSANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)




![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)
![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)

![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)

![N'-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}isonicotinohydrazide](/img/structure/B2483133.png)